3-(Propylcarbamoyl)-5-nitrophenylboronic acid
Overview
Description
3-(Propylcarbamoyl)-5-nitrophenylboronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid typically involves the following steps:
Nitration: The nitration of phenylboronic acid to introduce the nitro group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carbamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Hydrolysis: The boronic acid group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Reduction: 3-(Propylcarbamoyl)-5-aminophenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
Hydrolysis: 3-(Propylcarbamoyl)-5-nitrophenol.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with boronic acids.
Drug Delivery: Boronic acid derivatives are explored for targeted drug delivery systems.
Medicine:
Anticancer Research: Investigated for its potential to inhibit cancer cell growth.
Antibacterial Agents: Explored for use in developing new antibacterial compounds.
Industry:
Sensors: Used in the development of sensors for detecting sugars and other diols.
Materials Science: Incorporated into polymers for advanced material applications.
Mechanism of Action
The mechanism of action of 3-(Propylcarbamoyl)-5-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as an enzyme inhibitor and in drug delivery systems. The boronic acid group interacts with the active site of enzymes, potentially inhibiting their activity. The nitro and propylcarbamoyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the nitro and propylcarbamoyl groups, making it less specific in certain applications.
3-(Carbamoyl)-5-nitrophenylboronic Acid: Similar structure but with a different carbamoyl group, affecting its reactivity and applications.
4-Nitrophenylboronic Acid: Nitro group at a different position, leading to different chemical properties.
Uniqueness: 3-(Propylcarbamoyl)-5-nitrophenylboronic acid is unique due to the combination of the propylcarbamoyl and nitro groups, which enhance its chemical reactivity and potential for specific applications in catalysis, drug delivery, and materials science.
Properties
IUPAC Name |
[3-nitro-5-(propylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O5/c1-2-3-12-10(14)7-4-8(11(15)16)6-9(5-7)13(17)18/h4-6,15-16H,2-3H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHYFGGDBCBQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660687 | |
Record name | [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-88-6 | |
Record name | B-[3-Nitro-5-[(propylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Nitro-5-(propylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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